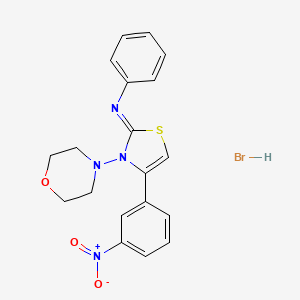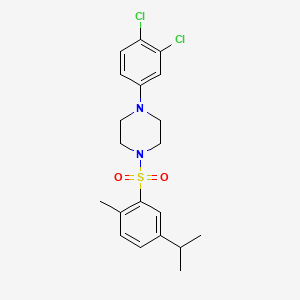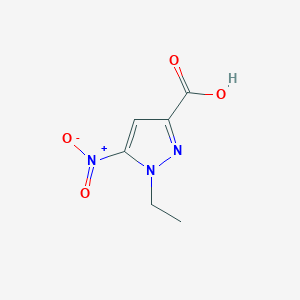![molecular formula C14H13N5O3 B2760191 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide CAS No. 2034413-95-9](/img/structure/B2760191.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide is a synthetic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many antibacterial agents work by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with key bacterial pathways, leading to the inhibition of bacterial growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and α-haloketones.
Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate.
Acylation: The final step involves the acylation of the triazolo[4,3-a]pyrazine derivative with 2-phenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The triazolo[4,3-a]pyrazine core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 8-oxo derivatives.
Reduction: Formation of dihydrotriazolopyrazine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial studies. It has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that derivatives of triazolo[4,3-a]pyrazine can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation . This makes it a potential candidate for the development of new anticancer drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyridazine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Triazolo[4,3-a]pyrazine Derivatives: Other derivatives of triazolo[4,3-a]pyrazine have been studied for their antimicrobial and anticancer properties.
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple targets and modulate various pathways makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-12(9-22-10-4-2-1-3-5-10)16-8-11-17-18-13-14(21)15-6-7-19(11)13/h1-7H,8-9H2,(H,15,21)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSINVXCYNSSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)


![Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2760117.png)

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2760120.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/new.no-structure.jpg)

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2760127.png)
![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

